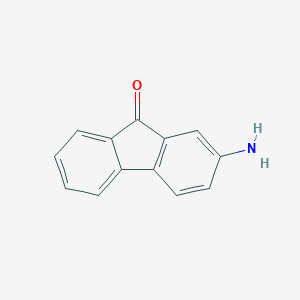

2-Amino-9-fluorenone

Descripción

Significance of the Fluorenone Scaffold in Advanced Chemical Systems

The fluorenone scaffold is a pivotal structural motif widely employed in the design and synthesis of advanced chemical systems across diverse fields, including materials science, medicinal chemistry, and organic electronics. researchgate.netontosight.ai Its significance stems from its unique and tunable photo- and physico-chemical properties. researchgate.net

In materials science, fluorenones serve as crucial components in the development of novel organic materials. They are incorporated into electroluminescent conjugated polymers, semiconductors, and light-emitting diodes (OLEDs), leveraging their fluorescent properties and stability. researchgate.netontosight.airsc.org Research has explored fluorenone-based polymers and materials for their enhanced optical, mechanical, and thermal properties, making them suitable for advanced technological applications. ontosight.ai For instance, fluorenone-based molecules are investigated as electron-transporting self-assembled monolayers (SAMs) for photovoltaic devices, including perovskite and antimony chalcogenide-based solar cells, demonstrating good thermal stability and suitable electrochemical properties for efficient electron transport. rsc.org They have also been tested as chromophores in A–D–A–D–A molecules for dye-sensitized and organic solar cells. rsc.org Furthermore, fluorenone-fluorenol polymer networks have been developed for reversible hydrogen capture-release systems, opening new avenues for hydrogen storage beyond traditional small molecule systems. rsc.org

Within organic synthesis, the fluorenone scaffold acts as a versatile building block for a wide array of compounds. researchgate.netchemimpex.com Its reactivity allows for various modifications, leading to derivatives with specific functionalities. cymitquimica.com For example, 9-fluorenone is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

In medicinal chemistry, the fluorenone moiety is recurrently found in biologically important molecules. researchgate.net Fluorenone derivatives have demonstrated various biological activities, including antimalarial, antiviral, anticancer, and neuromodulatory properties. researchgate.netujpronline.commdpi.commdpi.com They are also present in alkaloids, antioxidants, and other natural products. researchgate.netresearchgate.net The introduction of a fluorenone moiety into certain molecules has been shown to improve their pharmacological and pharmacokinetic properties. mdpi.com

The versatility of the fluorenone scaffold is further highlighted by its use in:

Fluorescent and Colorimetric Sensors: Fluorenone-based sensors have been designed for the selective detection of ions, with applications in cell imaging and logic gates. acs.orgresearchgate.net

Dyes and Pigments: Fluorenone acts as a precursor for synthesizing fluorescent dyes used in biological imaging and analytical chemistry. chemimpex.com

Electrochemical Applications: The compound is explored in electrochemical sensors to enhance the detection of various analytes. chemimpex.com

Historical Context of Research on 2-Amino-9-fluorenone and Related Fluorenone Derivatives

The foundational research into fluorene and its derivatives, including fluorenone, dates back to the 19th century. Fluorene itself was discovered and named by Marcellin Berthelot in 1867, deriving its name from the violet fluorescence it exhibits. wikipedia.org A key chemical transformation in the early understanding of this class of compounds was the oxidation of fluorene to yield fluorenone. ontosight.aiwikipedia.org

By 1931, various protocols for the synthesis of fluorenones had been developed, indicating a growing interest in this compound class. researchgate.net Early research efforts focused on understanding the fundamental chemical properties and synthetic routes to fluorenones and their derivatives. The unique structural features of the fluorenone scaffold, particularly the ketone group at the 9-position, presented opportunities for diverse chemical modifications.

Over time, the scope of research expanded from basic synthesis to exploring the applications of fluorenone derivatives. For instance, the use of 9-fluorenylmethyl chloroformate (Fmoc chloride), which contains a fluorene scaffold, became established in peptide chemistry as an amino protective group. researchgate.net The 1990s saw studies on liquid crystalline derivatives containing fluorene and fluorenone structures, exploring their mesomorphic properties. tandfonline.com

In the early 21st century, research on fluorene-based derivatives gained momentum, particularly in the context of advanced materials. They were investigated as small hole-transporting molecules and as components for polymeric acceptors in photovoltaic applications. rsc.org The past two decades have witnessed comprehensive reviews highlighting the versatile applications of 9-fluorenone, covering advancements in areas such as organic electronics, sensors, and biological applications from 2010 onwards. acs.orgresearchgate.net This historical progression underscores the continuous evolution of fluorenone chemistry, from its initial discovery to its current role in cutting-edge scientific and technological advancements.

Propiedades

IUPAC Name |

2-aminofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJODITPGMMSNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184943 | |

| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195911 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3096-57-9 | |

| Record name | 2-Amino-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3096-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-9-one, 2-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminofluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ78W0R94U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2-amino-9-fluorenone and Its Derivatives

Established Synthetic Pathways to 2-Amino-9-fluorenone

Chemists have developed several routes for the synthesis of this compound. One common approach involves multi-step organic transformations from suitable precursors solubilityofthings.com.

A prominent established pathway for synthesizing this compound involves the reaction of fluorene with nitric acid, followed by subsequent reduction steps solubilityofthings.com. While the exact details of these reduction steps can vary, this general sequence highlights the use of fluorene as a foundational precursor. Another example of a multi-step synthesis involves the preparation of 2-amino-7-bromo-9H-fluoren-9-one from a precursor compound, which is then refluxed with sodium sulfide nonahydrate and sodium hydroxide in ethanol/water for 5 hours, followed by overnight stirring at room temperature chemicalbook.com. The crude product is then purified through a series of washes and drying chemicalbook.com.

Advanced Synthetic Approaches for Functionalized this compound Derivatives

Beyond the direct synthesis of this compound, significant research focuses on creating functionalized derivatives. These advanced approaches often employ more sophisticated reaction methodologies to introduce specific functionalities or create complex molecular architectures.

Multi-component reactions (MCRs) are highly effective and powerful tools for constructing complex molecules, offering advantages such as good yields, green media, short reaction times, and simple work-up procedures without chromatographic techniques tandfonline.com. Several studies highlight the use of MCRs for synthesizing functionalized this compound derivatives.

One such approach involves the multi-component reaction of diverse anilines, dimedone, 9-fluorenone, cyanoacetohydrazide, and aromatic aldehydes in the presence of piperidine as a catalyst to produce novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives tandfonline.combohrium.comresearchgate.net. This cascade reaction involves a sequence of N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization rsc.org.

Another example involves a five-component domino reaction utilizing cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine in refluxing ethanol to prepare a new class of tetrahydroimidazo[1,2-a]pyridine derivatives rsc.org. Fluorene and fluorenone moieties have also been incorporated into diverse and complex derivatives through isocyanide-based multicomponent reactions researchgate.net. Copper-catalyzed multicomponent coupling reactions between ketones (including 9-fluorenones), alkynes, and amines have also afforded highly conjugated, fluorescent spirofluorenonaphthoquinoline derivatives in good yields bohrium.comresearchgate.net.

Catalytic methods play a crucial role in the derivatization of the fluorenone core, enabling efficient and selective transformations.

Palladium catalysis is a prominent strategy for synthesizing fluorenone derivatives, often involving C-H activation and cyclization processes. One method involves the palladium-catalyzed dual C-H functionalization of benzophenones to form fluorenones through oxidative dehydrogenative cyclization nih.govacs.org. This route is noted for its conciseness, effectiveness, and functional group compatibility nih.gov.

Another palladium-catalyzed approach involves the synthesis of fluorenones from simple bromobenzaldehydes and arylboronic acids in a one-pot Suzuki coupling reaction followed by oxidative cyclization researchgate.net. This strategy allows for the formation of dual C-C bonds without isolating the initial Suzuki coupled product and exhibits broad functional group tolerance researchgate.net. Palladium-catalyzed carbonylative multiple C-C bond formation also provides an efficient route to various substituted fluoren-9-ones, proceeding smoothly under a CO atmosphere using commercially available aryl halides and arylboronic acids organic-chemistry.org.

Furthermore, palladium-catalyzed intramolecular C(sp2)–H activation of 2-arylbenzyl chlorides at room temperature has been reported for the synthesis of fluorenes, with various substrates yielding corresponding fluorene derivatives in excellent yields researchgate.net. The palladium-catalyzed dehydrogenative [4+2] annulation of 1-indanones with alkynes, involving the desaturation of 1-indanones to indenones followed by oxidative cyclization, generates diverse benzo[c]fluorenone derivatives rsc.org.

Other catalytic approaches include rhodium(III)-catalyzed C–H activation/[4 + 2] annulation/aromatization sequences of enaminones with 1,3-dienes, leading to the synthesis of fluorenones acs.org. Photocatalyzed intramolecular cyclization of biarylcarboxylic acids with triphenylphosphine has also been used to form fluorenones via acyl radicals organic-chemistry.org.

Schiff bases and imino derivatives derived from 9-fluorenone are important compounds due to their diverse applications, including biological activities jocpr.comujpronline.com. These compounds are typically formed through condensation reactions.

The synthesis of Schiff bases from 9-fluorenone often involves the condensation of 9-fluorenone with various amines jocpr.comtandfonline.comtandfonline.com. For instance, Schiff bases can be prepared by reacting 9-fluorenone with an amine in a solvent like toluene or ethanol, often with a catalytic amount of an acid such as p-toluene sulfonic acid monohydrate jocpr.com. Water formed during the reaction is typically removed azeotropically jocpr.com. Alternatively, the reaction can be carried out by heating the mixture of 9-fluorenone and amine in ethanol, followed by cooling to precipitate the solid product jocpr.com.

Specific examples of Schiff base ligands derived from 9-fluorenone include [(9H-fluorene-9-ylidene)-thiosemicarbazide], [(9H-fluorene-9-ylidene)semicarbazide], and N1,N2-di(9H-fluorene-9-ylidene)ethan-1,2-diamine, formed by condensation with thiosemicarbazide, semicarbazide, and ethylenediamine, respectively tandfonline.comtandfonline.comresearchgate.net. The synthesis of fluoren-9-one thiosemicarbazones has also been reported, with optimization of reaction conditions using various reagents and ethanol to improve yields ujpronline.com.

Imino derivatives, such as 9-fluorenone hydrazone and 9-fluorenone oxime, are also synthesized from 9-fluorenone jocpr.com. For example, 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives have been synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which itself is prepared from fluorenone and thioseemicarbazide mdpi.com.

Catalytic Approaches to Fluorenone Core Derivatization

Synthesis of Fluorenone-Based Precursors for Specialized Applications

Fluorenone and its derivatives are extensively utilized as precursors in the development of materials exhibiting tailored properties for specific high-tech applications. This section details key synthetic methodologies and strategies employed to transform fluorenone into specialized precursors.

Optoelectronic Materials

Fluorenone-based compounds are integral to the advancement of optoelectronic technologies, including organic light-emitting diodes (LEDs), semiconducting polymers, and solar cells nih.govresearchgate.net. Their tunable photophysical and electrochemical properties make them ideal candidates for charge transport and light-emitting applications researchgate.netresearchgate.net.

Bipolar Charge Transporting Materials (CTMs): Fluorenone derivatives, particularly those incorporating amino functionalities, have been synthesized as air-stable and solution-processable bipolar charge transporting materials. A notable synthetic strategy involves the use of 2-amino-9H-fluorenone as a precursor in Buchwald–Hartwig amination reactions. This method facilitates the coupling of the amino-fluorenone with carbazole-based electron-donating moieties to yield advanced CTMs rsc.org. For instance, compounds like V1393, V1421, V1457, and V1458 were synthesized using a central fluorene-based core, with side-amines derived from 2-amino-9H-fluorenone rsc.org. Further modifications, such as Knoevenagel condensation of the keto group with malononitrile, led to dicyanofluorenylidine derivatives like V1484 and V1485, enhancing their electron-accepting properties rsc.org.

Fluorenone-Incorporated Cycloparaphenylenes (CPPs): Fluorenone and its derivatives, such as 2-(9H-fluoren-9-ylidene)malononitrile, have been successfully integrated into cycloparaphenylenes (CPPs) to create novel donor-acceptor chromophores. These macrocyclic structures, which mimic segments of armchair carbon nanotubes, exhibit tunable electronic properties crucial for optoelectronic applications. The synthetic approach often involves late-stage functionalization of fluorenone-based rings via high-yielding Knoevenagel condensations researchgate.net.

Nonlinear Optical (NLO) Chromophores: Fluorene units, including 9,9-dimethyl-9H-fluoren-2-amine, serve as scaffolds for synthesizing chromophores with significant nonlinear optical properties. These chromophores typically feature a dimethylamino donor and various electron-accepting groups (e.g., dicyanovinyl, cyanostilbene). The synthesis generally proceeds from precursors like 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, involving steps such as nucleophilic substitution, nitro group reduction, reductive methylation, and reduction of a nitrile to an aldehyde nih.gov.

Biomedical and Pharmaceutical Intermediates

Fluorenone derivatives are increasingly recognized for their utility as intermediates in the synthesis of pharmaceuticals and biologically active compounds, including antimicrobial, antiviral, and anticancer agents nih.govresearchgate.netarabjchem.orgnih.govgoogle.com.

Antimicrobial and Antiviral Agents: Various derivatives of 9-fluorenone have been synthesized as structural models for known antiviral agents like tilorone (2,7-bis(2-diethylaminoethoxy)fluoren-9-one). These syntheses involve modifying the fluorenone scaffold by adding hydrocarbon chains of varying lengths and terminal groups, leading to compounds with inhibitory concentrations against a range of Gram-positive and Gram-negative bacteria nih.gov. For example, N-octadecyl-9-oxo-9H-fluoren-4-carboxamide has been used as a basic intermediate to obtain new fluorene derivatives with surface-active and antimicrobial properties nih.gov.

Synthesis of Thiazole Derivatives: Fluorenone is a key starting material for the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, which have shown promising antimicrobial activity. The initial step involves the condensation of fluorenone with thiosemicarbazide to form 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, followed by reactions with various α-halo carbonyl compounds to construct the thiazole ring mdpi.com.

Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives: Novel O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives, demonstrating microbicidal and antibiofilm activity, have been synthesized using 9H-Fluoren-9-one oxime as a precursor. The reaction involves the condensation of 9H-Fluoren-9-one oxime with phenyl isocyanate under reflux conditions nih.gov.

Pharmaceutical Intermediates (e.g., 2-Aminobiphenyl): Fluorenone derivatives can serve as precursors for the synthesis of 2-aminobiphenyl compounds, which are significant pharmaceutical intermediates. A multi-step synthetic route involves substituted 9-fluorenone reacting under alkaline conditions, followed by acyl halogenation, ammoniation, and a Hofmann degradation reaction to yield the 2-aminobiphenyl compound google.com.

Fluorescent Dyes and Sensors

This compound itself is widely employed in the development of fluorescent dyes and in biological fluorescence assays due to its inherent light-emitting properties when excited by ultraviolet radiation solubilityofthings.com. Beyond direct application, fluorenone derivatives are engineered as chemosensors for the selective detection of metal ions.

Metal Ion Chemosensors: Fluorenone-based chemosensors are designed to detect specific metal ions through colorimetric or fluorometric changes. For instance, a probe synthesized by the condensation of 9-fluorenone with 2-thiophene carboxylic acid hydrazide demonstrated selective complexation with Cu²⁺ ions, with fluorenone acting as the signaling unit researchgate.net. Similarly, an imino derivative of this compound and mercapto-2-butanone has been synthesized, showing a significant enhancement in fluorescence upon addition of Al³⁺ ions researchgate.net.

Detailed Research Findings and Synthetic Data

The following tables provide specific examples of synthetic routes, precursors, and yields for fluorenone-based compounds with specialized applications.

Table 1: Synthesis of O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives

| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |

| 9H-Fluoren-9-one oxime | Phenyl isocyanate | 9-(Phenylcarbamoyloxymino)fluorene (1a) | Anhydrous tetrahydrofuran, reflux, 52 h | 64.8 | Antimicrobial/Antibiofilm |

| (Mw 195.22) | (Mw 119.12) | (Mw 383.23) | |||

| nih.gov |

Table 2: Synthesis of 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole Derivatives

| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |

| Fluorenone | Thiosemicarbazide | 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | 1,4-dioxane, catalytic glacial acetic acid | N/A | Antimicrobial |

| mdpi.com | |||||

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | Ethyl 2-bromoacetophenone | 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one (2) | Tetrahydrofuran, reflux, 0.5 h | 83 | Antimicrobial |

| mdpi.com | |||||

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (1) | Ethyl 2-chloroacetate | Product 4a | Tetrahydrofuran, reflux, 12 h | 76 | Antimicrobial |

| mdpi.com |

Table 3: Synthesis of Conjugated Fluorene-Based Benzamides

| Precursor Compound | Reagent | Product Compound | Reaction Conditions | Yield (%) | Application |

| 9-(phenylethynyl)-9H-fluoren-9-ols (1a) | 2-aminobenzamide (2a) | (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide (3a) | Dichloromethane, 0.1 equiv. BF₃·OEt₂, room temperature, 10 min | 65 | Highly functionalized conjugated systems |

| thieme-connect.debohrium.com |

Table 4: Synthesis of Bipolar Charge Transporting Materials (CTMs)

| Precursor Compound | Reagent | Product Compound Class | Reaction Conditions | Application |

| 2-amino-9H-fluorenone | 3-bromo-9-ethylcarbazole, 2-aminoanthraquinone | Bipolar Charge Transporting Materials (CTMs) | Buchwald–Hartwig amination reaction conditions | Optoelectronic devices |

| rsc.org | (e.g., V1393, V1421, V1457, V1458) | |||

| Fluorene-based core (with keto group) | Malononitrile | Dicyanofluorenylidine derivatives | Knoevenagel condensation in basic medium | Optoelectronic devices |

| rsc.org | (e.g., V1484, V1485) |

Chemical Reactivity and Mechanistic Investigations of 2-amino-9-fluorenone

Photochemical Reactivity of 2-Amino-9-fluorenone and its Precursors

The interaction of this compound and its precursors with light, especially ultraviolet (UV) radiation, leads to various photochemical transformations, some of which have environmental and toxicological implications.

Photo-oxidation Processes and Mutagenic Product FormationPhotolysis of amino-polycyclic aromatic hydrocarbons (PAHs) can generate direct-acting mutagens. For instance, the photolysis of 2-aminofluorene, a precursor to this compound, in aqueous solutions results in the formation of several photo-products, including 2-nitrosofluorene, 2-nitrofluorene, and 2-amino-9-fluorenonenih.govwjpmr.com. Both 2-nitrosofluorene and 2-nitrofluorene are known direct-acting mutagensnih.govwjpmr.com.

A notable photo-oxidation product of ultraviolet-A (UVA)-irradiated 2-aminofluorene is 2-nitro-9-fluorenone, which has been identified as a unique mutagen formed through this process nih.gov. This formation involves selective ring photo-oxidation, leading to the production of a carbonyl group at the 9-position of the fluorene molecule nih.gov. The kinetics of phototransformation of this compound into 2-nitro-9-fluorenone have also been studied, indicating that this compound is an early and predominant photoproduct in UVA-irradiated solutions of 2-aminofluorene nih.gov.

Table 1: Photoproducts from 2-Aminofluorene Photolysis

| Precursor Compound | Photoproducts Identified | Mutagenicity | Source |

|---|---|---|---|

| 2-Aminofluorene | 2-Nitrosofluorene, 2-Nitrofluorene, this compound | 2-Nitrosofluorene and 2-Nitrofluorene are direct-acting mutagens. | nih.govwjpmr.com |

Photoreactions and Environmental Contaminant StudiesPolycyclic aromatic hydrocarbons (PAHs), including fluorenes and fluorenones, are genotoxic environmental contaminants frequently exposed to solar radiationzenodo.orgresearchgate.netgranthaalayahpublication.org. Photochemical transformations can enhance the hazardous impact of these materials on natural resourceszenodo.org.

Studies on the photoirradiation of 9-fluorenone, a related compound, with UV light in different solvents have shown the formation of various products zenodo.orgresearchgate.net. For instance, 9-fluorenone undergoes photoreduction in acetonitrile via hydrogen abstraction, yielding fluoren-9-ol and succinonitrile zenodo.orgresearchgate.net. The polarity of solvents and the intensity of the light source influence the photoreaction, with increased polarity and intensity generally decreasing the reaction time and increasing product yields zenodo.orgresearchgate.net.

The presence of the keto group in 9-fluorenone appears to contribute to its recalcitrance, as photo-oxidation experiments have shown a slower elimination kinetics for 9-fluorenone compared to fluorene researchgate.net. While 96% of fluorene disappeared after 10 minutes of treatment, only 13% of 9-fluorenone was eliminated under similar conditions researchgate.net.

Derivatization Reactions at the Amino and Carbonyl Functionalities

This compound possesses both an amino group and a carbonyl group, providing sites for various derivatization reactions, leading to the synthesis of diverse chemical structures.

Formation of Heterocyclic Ring Systems (e.g., Thiazoles, Quinolines)this compound and its derivatives serve as building blocks for the synthesis of heterocyclic ring systems. For example, novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives have been synthesized through a multi-component reaction involving 9-fluorenone, anilines, dimedone, cyanoacetohydrazide, and aromatic aldehydes, catalyzed by piperidineresearchgate.nettandfonline.com. This method offers advantages such as good yields, short reaction times, and simple work-up proceduresresearchgate.nettandfonline.com.

In the context of thiazole synthesis, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, derived from fluorenone, can be used as a starting material in the Hantzsch reaction to synthesize fluorenyl-hydrazonothiazole derivatives. These reactions typically involve α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane, and while a base catalyst is not always necessary, it can reduce reaction time mdpi.comresearchgate.net.

Condensation Reactions for Novel StructuresCondensation reactions are crucial for creating new structures from this compound and related fluorenone compounds. For instance, 9-fluorenone can undergo condensation reactions to synthesize colorimetric probesresearchgate.net. A tetraphenol fluorene, 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF), was synthesized via the condensation of 2,7-dihydroxy-9-fluorenone and phenol in the presence of an acidic cation exchange resin and 3-mercaptopropionic acidrsc.org. This THPF derivative was then used in a Mannich condensation reaction to prepare a novel tetrafunctional oxazine monomerrsc.org.

Another example involves the synthesis of 9-dicyanomethylene derivatives from fluorenones through condensation with malononitrile. These derivatives exhibit strong intramolecular charge transfer and can sensitize the photoconductivity of carbazole-containing polymer films acs.org.

Table 2: Examples of Derivatization Reactions

| Reactant | Reaction Type | Product Type | Specific Product Example | Conditions |

|---|---|---|---|---|

| 9-Fluorenone, Anilines, Dimedone, Cyanoacetohydrazide, Aromatic Aldehydes | Multi-component condensation | Quinolines | 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives | Piperidine catalyst, melt conditions, then ethanol/water (1:1) at 80°C |

| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide, α-halocarbonyl compounds | Hantzsch reaction | Thiazoles | Fluorenyl-hydrazonothiazole derivatives | THF or 1,4-dioxane, optionally with base catalyst |

| 2,7-Dihydroxy-9-fluorenone, Phenol | Condensation | Tetraphenol fluorene | 2,7-dihydroxy-9,9-bis-(4-hydroxyphenyl)fluorene (THPF) | Acidic cation exchange resin, 3-mercaptopropionic acid, 100°C, 10h |

Electron Transfer and Redox Chemistry of this compound Systems

The fluorenone core, including this compound, plays a role in electron transfer and redox processes due to its inherent electronic properties and the presence of the carbonyl group. Fluorenone derivatives can act as electron acceptors acs.org.

Studies on 9-fluorenone and its derivatives have explored their electron transfer dynamics. For instance, 9-fluorenone (FLU) exhibits photoinduced electron transfer with amine solvents, and intermolecular hydrogen bonding can influence these dynamics researchgate.net. The carbonyl group of aromatic ketones is generally the center of photochemical reactivity, and various photoreactions can lead to the liberation of leaving groups acs.org.

Fluorenone derivatives with electron-withdrawing groups, such as nitro groups, can significantly impact electron affinity and charge-transfer complexation acs.orgresearchgate.net. For example, 2,4,5,7-tetranitro-9-fluorenone (TENF), with its four electron-withdrawing nitro groups, has been studied as a π-acceptor and shows favorable results in charge-transfer complexation researchgate.net. Cyclic voltammetry measurements on various fluorenone derivatives have revealed reversible single-electron reduction waves, indicating the formation of radical anions, dianions, and even radical trianions and tetraanions, depending on the substitution pattern acs.org. The substitution of the carbonyl oxygen in fluorenones by a dicyanomethylene group can increase the thermodynamic stability of the radical anion acs.org.

New fluorene-based bipolar charge-transporting materials featuring 9-fluorenone groups have been designed and synthesized. These materials exhibit hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ rsc.org. Electron transport in compounds with 9-fluorenone can be highly dispersive rsc.org.

Photoinduced Electron-Transfer Dynamics

Photoinduced electron-transfer (PET) dynamics in aminofluorenones, including this compound, are a subject of considerable scientific interest due to their potential in photophysical applications. The presence of the amino group acts as a strong electron donor, which significantly impacts the photophysical properties of the fluorenone system mdpi.com.

Electrochemical Properties and Voltammetric Behavior

The electrochemical properties of this compound are characteristic of fluorenone derivatives, which typically undergo reversible one-electron reduction processes. Cyclic voltammetry (CV) is a primary technique used to investigate these properties, providing insights into the reduction and oxidation pathways and the stability of the resulting species.

The voltammetric response provides valuable information about the electron transfer mechanisms, including whether the process is diffusion-controlled and if the generated radical species are stable within the experimental timescale cdnsciencepub.com.

Advanced Spectroscopic and Crystallographic Characterization of 2-amino-9-fluorenone Systems

Fluorimetric Studies for Molecular Interactions and Recognition

Fluorimetric studies provide crucial insights into the electronic transitions and excited-state behavior of 2-amino-9-fluorenone and its derivatives, revealing their potential for molecular sensing and recognition.

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorenone scaffold, including this compound, is known for its fluorescent properties, making it useful in applications such as fluorescent dyes and biological fluorescence assays uni.luepa.govguidetopharmacology.org. The fluorescence emission of fluorenone derivatives is highly susceptible to perturbation by factors such as solvent polarity and temperature ucdavis.edu. For instance, the emission maximum of the parent 9-fluorenone can shift from approximately 500 nm in nonpolar hexane to 570 nm in polar protic solvents like methanol, influenced by hydrogen bonding ucdavis.edu.

While specific steady-state and time-resolved fluorescence data for this compound itself were not extensively detailed in the search results, related fluorenone-based sensors have shown fluorescence emissions at wavelengths such as 511 nm and 561 nm. Studies on the molecular recognition interaction of β-cyclodextrin with this compound have been investigated using UV and steady-state fluorescence techniques. The photophysical properties of related compounds, such as 2-amino-9,10-anthraquinone, have been studied, revealing high fluorescence quantum yields (Φf) and lifetimes (τf) in low solvent polarity regions, which are attributed to structural changes in the molecule with solvent polarity.

Fluorescence Enhancement upon Metal Ion Addition

Fluorenone derivatives have demonstrated significant utility as chemosensors for various metal ions, often exhibiting a "turn-on" fluorescence response upon ion binding. An imino derivative of this compound has been reported as a turn-on fluorescent sensor for Al³⁺ ions. This derivative showed a substantial enhancement in fluorescence upon the addition of Al³⁺ ions, with other metal ions causing insignificant changes. The detection limit for Al³⁺ determination by this fluorenone derivative was reported as 5 × 10⁻⁸ M, accompanied by a visible enhancement of color under illumination.

Another study on fluorenone derivatives highlighted significant fluorescence enhancement in the presence of Zn²⁺ ions, while other metal ions often led to quenching. This enhancement is frequently attributed to the chelation-enhanced fluorescence (CHEF) mechanism, where the binding of metal ions to the receptor moiety blocks photoinduced electron transfer (PET), thereby restoring fluorescence.

A summary of fluorescence enhancement by metal ions for fluorenone derivatives is presented below:

| Fluorenone Derivative Type | Target Metal Ion | Observed Effect | Detection Limit | Mechanism | Reference |

| Imino derivative of this compound | Al³⁺ | Large fluorescence enhancement | 5 × 10⁻⁸ M | Turn-on sensing | |

| Fluorenone derivatives | Zn²⁺ | Significant fluorescence enhancement (e.g., 2.5-fold to 13-fold) | 10⁻⁷ M (for a specific probe) | CHEF, inhibition of PET | |

| Fluorenone-based sensors | I⁻ | Fluorescence emission enhancement (100% and 78% efficiency) | 8.0 and 11.0 nM | Inhibition of ICT and C=N isomerization |

Luminescence Switching Phenomena in Solid-State Materials

Luminescence switching in solid-state materials based on fluorenone derivatives has garnered significant interest due to its potential in responsive materials. Organic solid-state luminescence switching (SLS) materials can reversibly switch their luminescence by altering molecular packing without chemical structural changes.

For example, 2,7-diphenylfluorenone derivatives exhibit prominent aggregation-induced emission (AIE) properties with high solid-state fluorescence quantum yields, ranging from 29% to 65%. Specific examples include 2,7-bis(4-methoxyphenyl)-9H-fluoren-9-one (Compound 2) and 2,7-bis(4-ethylphenyl)-9H-fluoren-9-one (Compound 6), which display reversible stimuli-responsive solid-state luminescence switching. Compound 2 undergoes transformations between red and yellow crystals, with emission wavelengths switching between 601 nm and 551 nm, in response to temperature, pressure, or solvent vapor. Similarly, Compound 6 exhibits SLS behavior, with luminescence switching between orange (571 nm) and yellow (557 nm).

The variable solid-state luminescence in these fluorenone derivatives is attributed to the formation of different excimers in distinct solid phases. Furthermore, the stimuli-responsive reversible phase transformations in these compounds involve a structural transition between π–π stacking-directed packing and hydrogen bond-directed packing.

Even the parent 9-fluorenone can exist in a metastable form (MS9F) that emits blue fluorescence (λmax = 495 nm upon 365 nm irradiation) and undergoes a single-crystal-to-single-crystal (SCSC) transformation to a ground state form (GS9F) over approximately 30 minutes, which emits green fluorescence ucdavis.edu. This transformation involves significant molecular rotation within the crystalline lattice ucdavis.edu. The difference in ketone environment and the presence or absence of bond dipole-dipole interactions within the crystalline lattice are proposed to be responsible for the observed changes in fluorescent emission wavelength ucdavis.edu.

X-ray Crystallography for Molecular Structure and Packing Analysis

X-ray crystallography is a powerful technique for elucidating the precise molecular structure and packing arrangements of this compound systems in the solid state, providing insights into intermolecular interactions.

Single-Crystal Structures of this compound Derivatives

The single-crystal structure of this compound itself is available in crystallographic databases (CCDC Number: 801750). While detailed crystallographic parameters (e.g., space group, unit cell dimensions) were not directly retrieved from the search results, the existence of its crystal structure is confirmed.

Beyond the parent compound, X-ray crystallography has been crucial in characterizing various fluorenone derivatives. For instance, 9-fluorenone hydrazone, a derivative of 9-fluorenone, has been characterized using X-ray diffraction, revealing a monoclinic crystal structure with a space group of P2₁. Studies on 2,7-diphenylfluorenone derivatives, which exhibit luminescence switching, have also utilized X-ray single-crystal structures to understand their solid-state fluorescence behavior. The metastable form of 9-fluorenone (MS9F) has also been characterized by X-ray diffraction, showing a disordered model with two possible molecular orientations ucdavis.edu.

Analysis of Hydrogen Bonding and π-π Stacking Interactions in Crystalline Structures

Intermolecular interactions, particularly hydrogen bonding and π-π stacking, play a critical role in dictating the crystal packing and solid-state properties of this compound systems. The presence of the amino group in this compound enhances its potential for forming hydrogen bonds uni.lu.

In fluorenone derivatives, hydrogen bonding and π-π stacking interactions are key ordering forces within crystal lattices ucdavis.edu. For example, in a fluorenone derivative, a network of connected cyclic structures is formed via intermolecular hydrogen bonds between amide H atoms and oxygen atoms, and this linkage is further supported by weak π-π stacking interactions among the central five-membered ring and one of the attached six-membered rings of the fluorene moieties.

In the case of 9-fluorenone, the ground state form (GS9F) exhibits π-π stacking interactions between aromatic rings, with interplanar distances typically ranging from 3.50 to 3.65 Å ucdavis.edu. In contrast, its metastable form (MS9F) shows bond dipole-dipole interactions between antiparallel keto groups, with intermolecular ketone distances of 3.088 Å, and no evident π-π stacking interactions ucdavis.edu. This difference in intermolecular interactions is directly linked to the distinct fluorescent emissions observed in these polymorphic forms ucdavis.edu.

Furthermore, studies on fluorenone organic crystals that exhibit two-color luminescence switching demonstrate that reversible phase transformations involve a structural transition between π–π stacking-directed packing and hydrogen bond-directed packing. This highlights the delicate balance and interplay between these non-covalent interactions in controlling the solid-state luminescence properties.

Applications of 2-amino-9-fluorenone in Advanced Materials Science

Photonic and Optoelectronic Material Development

The fluorenone core is a versatile platform for creating materials with tailored optical and electronic properties. researchgate.netresearchgate.netmdpi.com By modifying the 2-amino-9-fluorenone structure, researchers can fine-tune characteristics like light absorption and emission, charge transport, and nonlinear optical responses. researchgate.netmdpi.comrsc.org

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are investigated for their potential in various layers of OLED devices. The fluorene unit is a common component in materials designed for OLEDs. bohrium.com For instance, fluorene-based compounds are used as hosts for phosphorescent emitters and as charge-transporting materials. bohrium.comsigmaaldrich.com

Bipolar charge transporting materials, which can transport both holes and electrons, have been synthesized using a 9-fluorenone core. In one study, 2-amino-9H-fluorenone was coupled with 3-bromo-9-ethylcarbazole to create precursor molecules for more complex bipolar materials. rsc.org These materials, featuring electron-donating carbazolyl moieties and an electron-accepting fluorenone group, demonstrate intramolecular charge transfer, a crucial characteristic for OLED applications. rsc.org

One specific derivative, N,N-bis(4-(9H-carbazol-9-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine (FLU-DCAR), when used as a hole transporting material in a yellow phosphorescent OLED, showed high current and external quantum efficiencies of 44.25 cd/A and 17.8%, respectively. bohrium.com Another related material, N1-(4-(diphenylamino)phenyl)-N4,N4-diphenyl-N1-(9,9-diphenyl-9H-fluoren-7-yl)benzene-1,4-diamine (FLU-DTPA), achieved efficiencies of 32.54 cd/A and 12.8%. bohrium.com

| Material | Role | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|

| FLU-DCAR | Hole Transport Material | 44.25 | 17.8 |

| FLU-DTPA | Hole Transport Material | 32.54 | 12.8 |

| TAPC (Reference) | Hole Transport Material | 20.45 | 14.91 |

Optical Second Harmonic Generation (SHG) and Terahertz (THz) Generation Materials

Fluorenone-based molecular materials are promising for applications in nonlinear optics, including second harmonic generation (SHG) and terahertz (THz) wave generation. researchgate.netresearchgate.netmdpi.com These applications rely on materials with a high second-order nonlinear optical susceptibility (χ(2)).

Diphenylfluorenone (DPFO) crystals, which are derivatives of the fluorenone core, have demonstrated exceptionally large electro-optic coefficients, making them suitable for THz detection. nccr-must.ch When excited with near-infrared femtosecond pulses, DPFO crystals can emit narrow-band THz radiation centered around 1.5 THz. nccr-must.ch This frequency is advantageous for practical applications as it avoids significant overlap with water vapor absorption lines. nccr-must.ch

Simulations and experimental studies on other fluorenone derivatives, such as 2,7-di([1,1′-biphenyl]-4-yl)-fluorenone (4DBpFO), also show potential for THz generation. pnas.org Computational studies predict that the phase transition in these crystals can be driven by optically pumping specific molecular vibrational modes in the THz range. pnas.org Experimental investigations into various organic crystals for THz generation have shown that materials like DSTMS and OH1 can efficiently convert near-infrared light into broadband THz radiation. nih.gov

Solar Cell Components, including Hole Transport Materials

In the field of photovoltaics, particularly perovskite solar cells (PSCs), derivatives of this compound are being developed as hole transport materials (HTMs). nih.govacs.org An ideal HTM should have appropriate energy levels to facilitate the efficient transfer of holes from the perovskite layer, high hole mobility, and good stability. acs.orgrsc.org

A fluorenone-based organic molecule, TPA-9F (2,7-bis(4-(bis(4-methoxyphenyl)amino)phenyl)-9H-fluoren-9-one), has been successfully developed and used as a dopant-free HTM in PSCs. researchgate.net This molecule features a 9-fluorenone core with triphenylamine (TPA) end-cappers. researchgate.net Similarly, a polymeric HTM based on a fluorene backbone, poly(2,7-(9,9-bis(N,N-di-p-methoxylphenyl amine)-4-phenyl))-fluorene (PFTPA), was synthesized and employed in air-processed inverted PSCs. nih.gov This dopant-free polymer enabled a power conversion efficiency (PCE) of up to 16.82%, significantly outperforming the commercial standard PEDOT:PSS (13.8%) under the same conditions. nih.gov The device using PFTPA also demonstrated excellent long-term stability, retaining 91% of its initial efficiency after 1000 hours in ambient air. nih.gov

The design strategy often involves creating π-conjugated systems that enhance intermolecular interactions and charge transport. researchgate.net For example, replacing the spirobifluorene core in the well-known HTM spiro-OMeTAD with other functional cores like fluorenone is a promising approach for designing new dopant-free HTMs. researchgate.netrsc.org

| HTM | Device Structure | Power Conversion Efficiency (PCE) (%) | Reference HTM | Reference PCE (%) |

|---|---|---|---|---|

| PFTPA | p-i-n | 16.82 | PEDOT:PSS | 13.80 |

| TPA-BPV-TPA | n-i-p | 16.42 | Spiro-OMeTAD | ~16.42 |

| X59 | n-i-p | 19.8 | - | - |

| X60 | n-i-p | 19.8 | - | - |

Fluorescent Sensors and Biomarkers

The inherent fluorescence of the fluorene and fluorenone scaffold makes this compound an excellent starting point for developing fluorescent sensors and biomarkers. researchgate.netmdpi.combiosynth.com The amino group provides a convenient site for functionalization to create receptors for specific analytes. researchgate.netacs.org

Derivatives of this compound have been synthesized to act as "turn-on" fluorescent sensors for metal ions. researchgate.net For example, an imino derivative of this compound and mercapto-2-butanone was developed for the selective detection of Al³⁺ ions. researchgate.netresearchgate.net This sensor exhibited a significant enhancement in fluorescence upon binding with Al³⁺, with a low detection limit of 5 x 10⁻⁸ M. researchgate.netresearchgate.net

Furthermore, fluorenone-based Schiff base sensors have been designed for detecting anions like iodide (I⁻). acs.orgnih.gov These sensors operate on a fluorescence enhancement mechanism, where the binding of the iodide ion restricts intramolecular charge transfer (ICT) and C=N bond isomerization, leading to increased fluorescence. researchgate.netacs.orgnih.gov These sensors have shown high sensitivity with detection limits in the nanomolar range and have been successfully used for imaging iodide ions in live HeLa cells. researchgate.netacs.orgnih.gov

Chemosensors for Ion Detection and Environmental Monitoring

The structural and electronic properties of this compound derivatives make them highly suitable for creating chemosensors that can detect specific ions through colorimetric or fluorescent changes. researchgate.netmdpi.com These sensors are valuable for applications in environmental monitoring and biological analysis. mdpi.comacs.org

Design Principles for Selective Cation and Anion Chemosensors

The design of selective chemosensors based on this compound hinges on integrating a specific ion recognition site (receptor) with the fluorenone signaling unit. rsc.orgacs.org The interaction between the analyte and the receptor triggers a change in the electronic properties of the fluorenone core, resulting in a detectable optical signal.

For Anion Detection: The design principles for anion sensors often rely on establishing hydrogen bonding interactions or exploiting Lewis acid-base interactions. acs.orgresearchgate.net Amide, urea, or hydroxyl groups are frequently incorporated into the sensor structure to act as hydrogen bond donors that can interact with anions like fluoride or iodide. acs.orgresearchgate.net In fluorenone-based sensors for iodide, a donor-acceptor (D-A) architecture was created by introducing hydroxyl-substituted aromatic rings to the fluorenone core via a C=N linker. acs.orgnih.gov The binding of the iodide ion inhibits ICT and excited-state intramolecular proton transfer (ESIPT) processes, leading to a significant enhancement in fluorescence. acs.org This strategy provides a distinct advantage over sensors that rely on fluorescence quenching, which can be less sensitive. researchgate.net

| Sensor Derivative Type | Target Ion | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| Imino derivative with mercapto-2-butanone | Al³⁺ | Fluorescence Turn-On | 5 x 10⁻⁸ M |

| Schiff base with 2-hydroxybenzaldehyde | I⁻ | Fluorescence Enhancement (Inhibition of ICT/ESIPT) | 8.0 nM |

| Schiff base with 2,3-dihydroxybenzaldehyde | I⁻ | Fluorescence Enhancement (Inhibition of ICT/ESIPT) | 11.0 nM |

Porous Materials for Adsorption and Separation Technologies

The structural rigidity and chemical functionality of this compound make it a suitable monomer for incorporation into porous materials. These materials are of great interest for applications in gas adsorption and separation due to their high surface area and tunable pore chemistry.

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers known for their straightforward synthesis, high stability, and effectiveness in carbon dioxide (CO₂) capture. worktribe.com The incorporation of nitrogen-containing functional groups, such as amines, into the polymer structure is a key strategy to enhance CO₂ adsorption capacity and selectivity over other gases like nitrogen (N₂) and methane (CH₄). mdpi.comrsc.org

Fluorenone-based HCPs can be functionalized post-synthesis with amine groups to improve their CO₂ capture performance. dntb.gov.ua The presence of electron-rich basic heteroatoms on the pore surfaces of these polymers leads to strong binding affinities with CO₂. acs.org For example, amine-functionalized HCPs have demonstrated high CO₂ adsorption capacities, with some reaching up to 4.24 mmol/g at 273 K. worktribe.com These materials also exhibit remarkable selectivity for CO₂ over N₂, which is crucial for applications like flue gas separation. worktribe.comacs.org The selectivity is attributed to a combination of the N-containing sites and the specific microporous nature of the polymers. worktribe.comacs.org

Furthermore, fluorenone-containing ligands, such as 9-fluorenone-2,7-dicarboxylic acid, have been used to synthesize metal-organic frameworks (MOFs) with enhanced CO₂ adsorption and separation selectivities. researchgate.net These materials, despite having lower surface areas than some parent MOFs, show significantly improved CO₂/N₂ and CO₂/CH₄ selectivities due to the functional carbonyl groups lining the pores. researchgate.net

Table 2: CO₂ Adsorption Data for Amine/Fluorenone-Functionalized Porous Polymers

| Polymer Type | CO₂ Uptake | CO₂/N₂ Selectivity (IAST) | Temperature (K) | Reference |

|---|---|---|---|---|

| Amine-functionalized HCPs (P1) | 4.24 mmol/g | 34.52 (for related P2) | 273 / 298 | worktribe.com |

| Heterocyclic HCPs | 11.4 wt % | 100 | 273 | acs.org |

| Amine-modified HCP | 414.41 mg/g (at 9 bar) | 43% enhancement | 298 | dntb.gov.ua |

| Amino-functionalized HCPs (NH₂-HCPs) | - | 122 | - | rsc.org |

Charge Transporting Materials in Organic Electronics

The delocalized π-conjugated system and electron-accepting nature of the fluorenone core make it a valuable component in materials designed for organic electronics. researchgate.net this compound can be used as a precursor to synthesize bipolar charge transporting materials (CTMs), which are essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netrsc.org

Researchers have designed and synthesized air-stable, solution-processable, fluorene-based bipolar CTMs by coupling 2-amino-9H-fluorenone with other functional units. researchgate.net These materials integrate electron-transporting 9-fluorenone moieties with electron-donating groups. researchgate.netrsc.org Such bipolar materials are capable of transporting both holes and electrons. Experimental measurements on these CTMs have shown hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. researchgate.netrsc.org The electron mobility is typically about one order of magnitude lower. researchgate.netrsc.org The thermal stability of these compounds is high, often exceeding 400 °C, which is well-suited for electronic device operation. researchgate.net The incorporation of the fluorenone unit is a key strategy in designing n-type (electron-transporting) and bipolar materials for various optoelectronic applications. researchgate.net

Supramolecular Materials and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound serves as an interesting guest molecule in the formation of such assemblies, particularly with host molecules like cyclodextrins.

The interaction between this compound (2AFN) and β-cyclodextrin (β-CD), a cyclic oligosaccharide, has been investigated using various spectroscopic techniques. researchgate.netnih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. rsc.org

Studies using UV-visible absorption and fluorescence spectroscopy have confirmed the formation of a 1:1 inclusion complex between 2AFN and β-CD. researchgate.netnih.gov The formation of this complex is evidenced by changes in the fluorescence spectrum and lifetime of 2AFN upon the addition of β-CD. researchgate.netnih.gov It is proposed that the unsubstituted, more hydrophobic part of the 2AFN molecule is encapsulated within the β-CD cavity. researchgate.netnih.gov This encapsulation alters the microenvironment of the 2AFN molecule, affecting its photophysical properties and leading to phenomena such as fluorescence enhancement. ijapbc.com The binding constant for the formation of this 1:1 inclusion complex has been determined through these fluorimetric studies. ijapbc.comacs.orgacs.org This molecular recognition capability is fundamental to the development of cyclodextrin-based supramolecular systems for various applications. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 2AFN |

| β-Cyclodextrin | β-CD |

| 9-fluorenone-2,7-dicarboxylic acid | H₂FDCA |

| Aluminum ion | Al³⁺ |

| Iodide ion | I⁻ |

| Carbon Dioxide | CO₂ |

| Nitrogen | N₂ |

| Methane | CH₄ |

| 2-aminofluorene | 2AF |

| 2-amino-9-hydroxyfluorene | 2AHF |

| 4,4′-dimethoxydiphenylamine | DDPA |

Biological and Biomedical Research Applications of 2-amino-9-fluorenone Derivatives

Investigation of Anticancer Activities and Mechanisms

Derivatives of 9-fluorenone have shown promise as anticancer agents. researchgate.net Research has demonstrated that certain fluorenone derivatives can inhibit the growth of cancer cell lines by interfering with topoisomerase activity, an enzyme crucial for DNA replication. The addition of alkyl groups to the side chains of these compounds has been found to enhance their antiproliferative activity.

One study evaluated a fluorenone derivative's effect on human cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The observed anticancer effect was attributed to the induction of apoptosis and cell cycle arrest.

Furthermore, a series of newly synthesized 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene derivatives were screened for their cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. Many of these compounds displayed significant activity against both cell lines when compared to the standard reference drug, 5-fluorouracil (5-FU). nih.gov Molecular docking studies suggest that the mechanism of action for these compounds involves binding to the active sites of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleic acids and amino acids. nih.gov

Evaluation of Antimicrobial and Antibiofilm Efficacy

The antimicrobial properties of 2-Amino-9-fluorenone derivatives have been a significant area of investigation, with studies exploring their effectiveness against a range of bacterial and fungal pathogens and their ability to combat biofilms.

Activity against Bacterial and Fungal Strains

Numerous studies have demonstrated the broad-spectrum antimicrobial potential of fluorene derivatives. researchgate.net For instance, new O-aryl-carbamoyl-oxymino-fluorene derivatives have shown inhibitory effects against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungal strains including Aspergillus niger, Candida albicans, and Curvularia spp. nih.gov The nature of the substituents on the aryl moiety of these derivatives was found to be a key determinant of their inhibitory spectrum and intensity. nih.govresearchgate.net Specifically, the presence of chlorine atoms, with their electron-withdrawing inductive effect, enhanced activity against Staphylococcus aureus, while the methyl group, with its positive inductive effect, boosted antifungal activity against Candida albicans. nih.govresearchgate.net

Similarly, Schiff bases synthesized from 9-fluorenone exhibited antimicrobial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Proteus mirabilis, and Klebsiella pneumoniae, with efficacy comparable to the standard antibiotic streptomycin at a concentration of 100 μg/mL. researchgate.netnih.gov Another class of derivatives, 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazoles, were synthesized and evaluated for their in vitro antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. mdpi.comresearchgate.net While their minimum inhibitory concentration against Gram-positive bacteria and fungi was generally high (>256 μg/mL), some compounds did show activity against Gram-positive strains. mdpi.comresearchgate.net

The incorporation of these bioactive compounds into magnetite nanoparticles has been shown to significantly improve their antimicrobial activity against planktonic microorganisms, lowering the minimum inhibitory concentration (MIC) values by 2 to 8 times. nih.gov However, this incorporation generally decreased their effectiveness against biofilms. nih.gov

Enzyme Inhibition Studies (e.g., Primase)

Research into the mechanisms of antimicrobial action has included enzyme inhibition studies. One notable target is DnaG primase, an essential enzyme for DNA replication in bacteria. researchgate.net The antiviral drug tilorone, a 2,7-bis(2-diethylaminoethoxy)fluoren-9-one, was found to inhibit the DnaG primase of Staphylococcus aureus. nih.gov This discovery spurred the synthesis of other 9-fluorenone derivatives, with structural modifications aimed at improving their diffusion into bacterial cells to inhibit growth. nih.gov

C2-symmetric fluorenone-based compounds, structurally similar to tilorone, were synthesized and tested for their ability to inhibit bacterial growth. These compounds were evaluated by determining their minimum inhibitory concentration (MIC) against several bacterial species, including Bacillus anthracis, methicillin-resistant Staphylococcus aureus (MRSA), Burkholderia thailandensis, and Francisella tularensis. researchgate.net Some of these derivatives with long carbon chains demonstrated relatively low MIC values, indicating their potential as lead compounds for the development of new antibiotics. researchgate.net

Genotoxicity and Mutagenicity Assessments of Fluorenone Metabolites and Photoproducts

While fluorene derivatives show therapeutic promise, it is crucial to assess their potential for genotoxicity and mutagenicity, particularly concerning their metabolites and photoproducts which can have significant environmental relevance.

Photo-induced Mutagens and DNA Interaction Studies

The photolysis of 2-aminofluorene upon exposure to near ultraviolet light (UVA) leads to the formation of several photoproducts that are direct-acting mutagens. nih.govnih.gov These include 2-nitrosofluorene and 2-nitrofluorene. nih.govnih.gov A particularly unique mutagen formed in this photochemical oxidation is 2-nitrofluoren-9-one. nih.gov This compound is formed through the phototransformation of this compound, which is itself an early and predominant photoproduct of UVA-irradiated 2-aminofluorene. nih.gov

The formation of these mutagenic compounds involves not only N-oxidation, a critical step in the metabolic activation of aromatic amines to carcinogens, but also selective ring photo-oxidation, which produces the carbonyl group at the 9-position of the fluorene molecule. nih.gov Studies have also investigated the direct interaction of these genotoxic fluorene derivatives with DNA. researchgate.net An electrochemical DNA biosensor was used to study the in vitro interaction between 2-nitrofluorene, 2,7-dinitrofluorene, and DNA, providing insights into the mechanisms of their genotoxicity. researchgate.net

Environmental Relevance of Mutagenic Derivatives

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are widespread environmental contaminants, often produced from incomplete combustion. nih.gov While many PAHs require metabolic activation to become genotoxic, their oxygenated and nitrated derivatives can be directly mutagenic. nih.govdbc.wroc.pl

Studies have shown that it is often the more polar PAH derivatives, such as nitro-, amino-, and oxy-PAHs, that are responsible for the mutagenic impact of environmental contamination. dbc.wroc.pl The phototransformation of PAHs in the environment is a significant pathway for the formation of these more hazardous compounds. pitt.edu For example, the degradation of creosote-contaminated soils, while reducing the total PAH concentration, has been shown to sometimes increase the microbial mutagenicity of the soil. who.int Analysis of these treated soils revealed the accumulation of PAH metabolites and degradation products like 9H-fluorenone. who.int The presence of 9-fluorenone has been detected in various environmental matrices, including mussel tissue, sediment, urban dust, and diesel particulate matter, highlighting its environmental persistence and potential for exposure. nih.gov

Role as Active Pharmaceutical Intermediates and Lead Compounds

The scaffold of this compound is a significant structure in medicinal chemistry, serving both as a crucial active pharmaceutical intermediate (API) and as a foundational lead compound for the development of novel therapeutic agents. cymitquimica.comguidechem.comchemicalbook.com The inherent chemical properties of the fluorenone core, characterized by its planar, electron-rich aromatic system, make it a versatile building block for synthesizing a wide array of biologically active molecules. researchgate.netresearchgate.net Researchers have extensively modified the this compound structure to explore and optimize its pharmacological potential across various disease areas, including cancer, infectious diseases, and inflammatory conditions. researchgate.netujpronline.com

The utility of this compound as an intermediate is demonstrated in the synthesis of complex heterocyclic systems. For instance, it is a precursor in the creation of thiazolofluorenone derivatives, which have shown potential as cytotoxic agents. tandfonline.com The synthesis of these polyheterocyclic compounds often involves the transformation of the amino group and the ketone of the fluorenone core to build fused ring systems with unique biological activities. tandfonline.com Similarly, this compound serves as a starting material for producing imidazo[1,2-a]pyridine derivatives, a class of compounds known for a broad spectrum of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties. rsc.org

As a lead compound, the this compound skeleton has given rise to numerous derivatives with significant therapeutic activities. A prominent example is Tilorone, an orally active interferon inducer with broad-spectrum antiviral activity. google.commdpi.com The synthesis of Tilorone and its analogs often starts from fluorenone derivatives, highlighting the importance of this core structure in developing immunomodulatory and antiviral drugs. google.com Modifications to the fluorenone skeleton, such as the introduction of amino side chains, have been shown to be critical for the biological effects of these compounds. researchgate.net

Research into the structure-activity relationships of this compound derivatives has yielded valuable insights for drug design. Studies have shown that introducing different substituents on the fluorene ring or modifying the amino group can significantly impact the resulting compound's biological activity. For example, the synthesis of novel 2-amino-N'-(9H-fluoren-9-ylidene)-hexahydroquinoline-3-carbohydrazide derivatives has produced compounds with notable cytotoxic activity against cancer cell lines. researchgate.net The fluorenone moiety is also integral to the development of agents targeting DNA topoisomerase I, a key enzyme in cancer proliferation. researchgate.net

The versatility of the fluorenone core extends to the development of antimicrobial agents. Scientists have synthesized fluorenyl-hydrazonothiazole derivatives from fluorenone that exhibit activity against various microbial strains. mdpi.comresearchgate.net Furthermore, Schiff bases derived from 9-fluorenone have been investigated for their antibacterial properties, with some showing considerable efficacy. jocpr.com These findings underscore the potential of the this compound scaffold as a template for discovering new antibiotics and anticancer agents. ujpronline.com

The following tables summarize the research findings on various derivatives of this compound and their documented biological activities.

Table 1: Anticancer and Cytotoxic Activity of this compound Derivatives

| Derivative Class | Specific Compound Example | Biological Activity | Research Focus | Citation |

|---|---|---|---|---|

| Tilorone Analogs | 2c and 5d | Potent anticancer activity against various cancer cell lines with good selectivity over non-cancer cell lines. | Development of new anticancer agents by modifying the fluorenone skeleton and side chains. | researchgate.net |

| Thiazolofluorenones | Substituted thiazolo[4,5-b]fluoren-10-one | Cytotoxic activity against the murine lymphocytic L1210 leukaemia cell line. | Synthesis of novel polyheterocyclic compounds as potential antitumor candidates. | tandfonline.com |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organisms | Research Focus | Citation |

|---|---|---|---|

| Fluorenyl-hydrazonothiazoles | Gram-positive bacteria | Synthesis and evaluation of new derivatives for activity against multidrug-resistant microorganisms. | mdpi.comresearchgate.net |

| Schiff Bases | E. coli, S. aureus, P. aeruginosa, P. mirabilis | Investigation of biological activity and molecular docking studies of novel Schiff bases. | jocpr.com |

Table 3: Other Biomedical Applications of this compound Derivatives

| Derivative | Application | Research Focus | Citation |

|---|---|---|---|

| Tilorone | Antiviral, Interferon Inducer | Development of orally bioavailable drugs with broad-spectrum antiviral activity. | google.commdpi.com |

| Benfluron | Antineoplastic | Exploration of fluorenone derivatives for cancer therapy. | mdpi.com |

Analytical Methodologies for 2-amino-9-fluorenone and Its Metabolites

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, identification, and purity assessment of 2-Amino-9-fluorenone and its diverse metabolites. These techniques exploit the differential interactions of analytes with a stationary phase and a mobile phase, enabling their effective resolution from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of 2-AFN and its derivatives. For instance, GC-MS has been utilized to identify this compound among the thermal degradation products of riot control agents, demonstrating its utility in complex matrix analysis. The method involves chromatographic separation on capillary columns, followed by mass spectrometric detection, which provides structural information based on fragmentation patterns and retention times. GC-MS has also been applied in the analysis of oxidative derivatives of polycyclic aromatic hydrocarbons (PAHs), including nitro-PAHs and oxy-PAHs like 9-fluorenone, in biological samples such as urine. publichealthtoxicology.com This highlights its capability for quantifying trace levels of these compounds, with detection limits for 9-fluorenone reported as low as 0.02 ng/mL using direct-immersion Solid-Phase Microextraction (DI-SPME) coupled with GC-MS publichealthtoxicology.com.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and quantification of fluorene derivatives and their metabolites. HPLC has been used for the separation and identification of fluorene metabolites, showcasing its effectiveness in resolving various ring oxidation and ring fission products. csic.esnih.gov The choice of mobile phase (e.g., methanol-water linear gradients) and stationary phase (e.g., reversed-phase C18 columns) is critical for achieving optimal separation. csic.eslcms.cz The purity of the base silica gel in HPLC columns significantly influences chromatographic separation, as metal content can alter the properties of the silica gel surface and affect interactions with analytes. lcms.cz

Purity assessment of related compounds, such as fluorene, often employs gas chromatography, indicating the general applicability of GC for determining the purity of fluorene-based compounds. mdpi.com Chromatographic techniques are fundamental for ensuring the quality and identity of synthesized or isolated this compound and its metabolites.

Electrochemical Sensing Platforms for Detection

Electrochemical sensing platforms offer a promising approach for the rapid, sensitive, and in-situ analysis of trace amounts of pollutants, including this compound and its derivatives. european-mrs.comresearchgate.netrsc.org These platforms capitalize on the electrical properties of analytes or their interactions with electrode surfaces, providing measurable signals such as current, voltage, or impedance changes. researchgate.netacs.org Key advantages of electrochemical sensors include low theoretical detection limits, high sensitivity, and the potential for miniaturization and portability. researchgate.netrsc.org

Voltammetry for Trace Analysis of Genotoxic Derivatives

Voltammetric techniques are particularly effective for investigating the electrochemical behavior and trace analysis of genotoxic fluorene derivatives, including this compound (2-AFN) and its nitro- and oxo-substituted counterparts. european-mrs.comresearchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into redox processes.

Studies have investigated the voltammetric behavior of 2-AFN using cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). european-mrs.com A significant challenge in the electrochemical analysis of 2-AFN has been electrode fouling, which can compromise repeatability. Boron-doped diamond (BDD) electrodes have demonstrated superior resistance to fouling compared to other electrode materials, leading to improved analytical repeatability for 2-AFN. european-mrs.com

Other electrode materials, such as mercury electrodes (e.g., dropping mercury electrode (DME) and hanging mercury drop electrode (HMDE)) and mercury meniscus modified silver solid amalgam electrodes (m-AgSAE), have also been employed for the voltammetric determination of genotoxic nitro and oxo derivatives of fluorene. researchgate.net These studies have established optimal conditions for their determination, often in mixed aqueous-organic solvent systems (e.g., methanol and Britton-Robinson buffer). researchgate.net

Research findings indicate varying limits of quantification (LOQ) for different genotoxic fluorene derivatives using these voltammetric techniques. For example, using differential pulse voltammetry (DPV) at a mercury meniscus modified silver solid amalgam electrode (m-AgSAE), the LOQs for several genotoxic compounds were determined as follows: researchgate.net

Table 1: Limits of Quantification for Genotoxic Fluorene Derivatives by DPV at m-AgSAE

| Compound | LOQ (µmol L⁻¹) |

| 2-nitrofluorene | 0.2 |

| 2,7-dinitrofluorene | 0.2 |

| 2-nitro-9-fluorenone | 0.4 |

| 2,7-dinitro-9-fluorenone | 0.2 |

An attempt to enhance sensitivity using adsorptive stripping differential pulse voltammetry (AdSDPV) at m-AgSAE was successful for 2-nitrofluorene, achieving an LOQ of 2 nmol L⁻¹. researchgate.net Electrochemical DNA biosensors, particularly those based on screen-printed carbon paste electrodes with immobilized DNA, have also been utilized to investigate the interactions between genotoxic nitro derivatives of fluorene and DNA, providing a simple electroanalytical methodology to study genotoxic effects. researchgate.net

Nanomaterial-Enhanced Electrochemical Sensors